Product packaging for Bullatacin(Cat. No.:CAS No. 102989-24-2)

Bullatacin

Cat. No.: B1665286
CAS No.: 102989-24-2
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-UOCXRWNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bullatacin (also known as Rolliniastatin 2 or Squamocin G) is a bis(tetrahydrofuranoid) fatty acid lactone, a class of compounds known as Annonaceous acetogenins, isolated from plants of the Annonaceae family . This natural product is recognized as one of the most potent antitumor acetogenins, demonstrating exceptional cytotoxicity against a broad spectrum of human cancer cell lines, including those associated with liver, breast, colon, and ovarian cancers, with efficacy in the nanomolar range . The primary mechanism of action of this compound is the potent inhibition of mitochondrial electron transport, specifically targeting Complex I (NADH-ubiquinone reductase) . This inhibition leads to a rapid depletion of cellular ATP levels, effectively crippling the energy-dependent processes essential for cell survival . This mode of action is particularly advantageous in oncology research, as it remains effective against multidrug-resistant (MDR) tumor cells, such as MCF-7/Adr mammary adenocarcinoma cells, which often overexpress ATP-dependent efflux pumps . Beyond rapid ATP depletion, this compound induces programmed cell death via apoptosis, as demonstrated in models of human hepatocarcinoma . Emerging research highlights this compound's ability to trigger Immunogenic Cell Death (ICD) . In colon cancer cells, this compound promotes the exposure and release of key damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), ATP, and HMGB1 . This process, activated via the endoplasmic reticulum stress (ERS) signalling pathway, stimulates macrophage phagocytosis and can potentially enhance anti-tumor immune responses, positioning this compound as a promising candidate for combination immunotherapy studies . This product is sold for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct all necessary risk assessments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B1665286 Bullatacin CAS No. 102989-24-2

Properties

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABCNBNDNGODA-UOCXRWNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101100
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102989-24-2
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102989-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Phytochemical Investigations of Bullatacin

Botanical Sources within the Annonaceae Family

Bullatacin has been isolated from several species of the genus Annona. The primary sources that have been subjected to detailed phytochemical analysis for this compound include Annona bullata, Annona atemoya, and Annona muricata.

The initial discovery and isolation of this compound were from the bark of Annona bullata, a tall tree native to Cuba. nih.govacs.org Screening of crude ethanol (B145695) extracts of the bark demonstrated significant cytotoxic and pesticidal activities. nih.govacs.org Guided by bioactivity assays, specifically the brine-shrimp lethality test (BST), researchers successfully isolated two novel and extremely potent acetogenins (B1209576). nih.gov One of these was identified as this compound, and the other was named Bullatacinone. nih.govacs.org Spectral and chemical analyses confirmed this compound's structure. nih.gov

This compound has also been successfully isolated from Annona atemoya, a hybrid of A. squamosa and A. cherimola. nih.govnih.gov Initial reports identified the fruit as the source of the compound. nih.gov However, further clarification suggests that annonaceous acetogenins are predominantly found in the seeds, making it likely that the this compound was isolated from the seeds contained within the fruit. mdpi.com Research on the seeds of A. atemoya collected in Taiwan involved extraction with ethyl acetate, followed by partitioning to isolate the acetogenin-containing fractions. mdpi.com

Annona muricata, commonly known as soursop or graviola, is another significant botanical source of this compound. scientific.netui.ac.id The compound has been isolated from the leaves of this plant. scientific.netui.ac.idresearchgate.net Studies have detailed a practical method for isolating this compound from an ethanol extract of soursop leaves. scientific.netui.ac.id This method demonstrates that this compound is one of several acetogenins present in the leaves, alongside compounds like squamocin (B1681989) and squamostatin-A and -D. scientific.netresearchgate.net The seeds of A. muricata are also recognized as a source of various acetogenins, with studies suggesting the presence of this compound among them. nih.govmdpi.com

Table 1: Botanical Sources and Plant Parts Containing this compound

Botanical SourceFamilyPlant Part(s)
Annona bullataAnnonaceaeBark nih.govacs.org
Annona atemoyaAnnonaceaeFruit (Seeds) nih.govmdpi.comresearchgate.net
Annona muricataAnnonaceaeLeaves, Seeds scientific.netui.ac.idnih.govmdpi.com

Methodological Approaches for this compound Isolation from Plant Extracts

The isolation of this compound from crude plant extracts is a multi-step process that relies on the physicochemical properties of acetogenins. The general procedure involves initial extraction with organic solvents, followed by fractionation and purification using chromatographic techniques.

Chromatography is the cornerstone for separating this compound from the complex mixture of compounds present in plant extracts.

Open Column Chromatography: A widely used and practical method involves open column chromatography with silica (B1680970) gel as the stationary phase. scientific.netui.ac.idresearchgate.net In a typical procedure for isolation from A. muricata leaves, an acetogenin-rich ethanol fraction is subjected to a three-step separation process. scientific.netui.ac.id This process uses sequential elution with a gradient of organic solvents of increasing polarity. scientific.netresearchgate.net Eluents such as pure n-hexane, dichloromethane, acetone, and their mixtures are employed to separate the compounds based on their polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification and for the analysis of isolated fractions. scientific.netresearchgate.net A reversed-phase C18 column is often used for the analytical separation of acetogenins. researchgate.net HPLC analysis can confirm the presence and purity of this compound in the fractions obtained from column chromatography. scientific.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It has been developed for the sensitive and specific quantification of this compound in biological matrices, such as rat plasma, using an Agilent Zorbax SB-C18 column and a mobile phase of methanol (B129727) and water. nih.gov

Throughout the isolation process, various methods are used to track the target compound and enrich the fractions in which it is most abundant.

Bioassay-Guided Fractionation: In the initial isolation from A. bullata, the brine-shrimp lethality test (BST) was used to guide the fractionation process. nih.govacs.org Fractions that showed higher lethality to the brine shrimp were selected for further purification, leading to the enrichment and eventual isolation of the highly active this compound. acs.org

Chemical Reagents: The Kedde reagent is a valuable tool for identifying acetogenin-rich fractions during chromatography. scientific.netresearchgate.net This reagent forms a distinctive dark green or purplish-red complex with the unsaturated γ-lactone ring that is a characteristic structural feature of annonaceous acetogenins, allowing for rapid screening of eluted fractions. scientific.netresearchgate.netresearchgate.net

Spectroscopic and Spectrometric Analysis: Following isolation, the purity and structural identity of this compound are confirmed using various analytical methods. High-performance liquid chromatography (HPLC) provides a chromatogram that can be used to assess purity. researchgate.net Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify functional groups, such as the characteristic C=O vibration of the lactone ring. researchgate.netoatext.com

Table 2: Summary of Isolation and Analytical Techniques for this compound

TechniquePurposeDetails
Open Column ChromatographyPrimary Separation & FractionationStationary phase: Silica gel. Eluents: Gradient of n-hexane, dichloromethane, acetone. scientific.netui.ac.idresearchgate.net
Brine-Shrimp Lethality TestBioassay-Guided FractionationIdentifies biologically active fractions for further purification. nih.govacs.org
Kedde ReagentChemical ScreeningDetects the presence of the acetogenin (B2873293) lactone ring in fractions. scientific.netresearchgate.net
HPLCPurity Assessment & AnalysisTypically uses a reversed-phase C18 column to confirm purity and identify compounds. scientific.netresearchgate.net
LC-MSQuantificationProvides sensitive and specific measurement of this compound concentrations. nih.gov
FTIRStructural InformationConfirms the presence of key functional groups like the lactone C=O. researchgate.netoatext.com

Molecular Mechanisms of Action of Bullatacin

Inhibition of Mitochondrial Electron Transport Chain Complex I: NADH-Ubiquiquinone Oxidoreductase Dysregulation

Bullatacin exerts its potent cytotoxic effects primarily through the targeted inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. researchgate.netnih.govresearchgate.net This enzyme complex is a critical entry point for electrons into the respiratory chain, facilitating their transfer from NADH to ubiquinone. researchgate.net this compound binds to this complex, effectively obstructing the electron flow and thereby disrupting the process of oxidative phosphorylation. researchgate.netmdpi.com This inhibitory action is a hallmark of annonaceous acetogenins (B1209576), with this compound being recognized as one of the most potent inhibitors of mitochondrial Complex I. nih.govmdpi.com The binding of this compound to Complex I not only curtails energy production but is also associated with an increase in the production of reactive oxygen species (ROS), which contributes to cellular stress and damage. nih.govnih.gov

Cellular Bioenergetic Perturbations: ATP Depletion as a Downstream Effect

A direct and critical consequence of Complex I inhibition by this compound is a profound disruption of cellular bioenergetics, primarily characterized by the depletion of adenosine (B11128) triphosphate (ATP). researchgate.netnih.govcngb.org The electron transport chain is intrinsically linked to ATP synthesis through oxidative phosphorylation, and by blocking the initial step of this process, this compound effectively cripples the cell's main energy production pathway. researchgate.net This leads to a significant reduction in intracellular ATP levels, creating a cellular energy crisis. nih.gov This ATP depletion impairs a multitude of essential cellular functions that are energy-dependent, ultimately compromising cell viability. researchgate.net The potent cytotoxic activity of this compound, particularly against cancer cells with high metabolic rates, is largely attributed to this severe ATP depletion. researchgate.netcngb.org

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through the intrinsic apoptotic pathway. nih.govnih.govnih.gov The severe mitochondrial dysfunction and energy depletion caused by this compound serve as key triggers for the initiation of apoptosis.

Apoptosis Induction: Signaling Cascades and Effector Molecules

The apoptotic process initiated by this compound involves a well-orchestrated series of molecular events. The cellular stress resulting from Complex I inhibition and subsequent ATP depletion activates signaling cascades that converge to activate the core apoptotic machinery. nih.govnih.gov

Research has demonstrated that this compound can induce apoptosis by causing a reduction in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.netnih.gov A study on human hepatoma 2.2.15 cells showed that this compound caused a time- and concentration-dependent decrease in both cAMP and cGMP levels, which paralleled the induction of apoptosis. nih.gov The most significant drop in these cyclic nucleotides occurred at 6 hours, with the maximum inhibitory effect observed at 16 hours. nih.gov Furthermore, the apoptotic effects of this compound could be mitigated by the addition of agents that elevate cAMP and cGMP levels, suggesting that the reduction of these signaling molecules plays a crucial role in this compound-induced apoptosis. nih.gov

A critical event in the apoptotic cascade triggered by this compound is the permeabilization of the mitochondrial outer membrane (MOMP). nih.govnih.govnih.gov This process leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. nih.govnih.govnih.gov The release of cytochrome c is a key initiating step in the intrinsic pathway of apoptosis. nih.govyoutube.com

Once released into the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which leads to the assembly of a multi-protein complex known as the apoptosome. youtube.com The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.govdntb.gov.ua Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. nih.gov These effector caspases cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov

Interactive Data Tables

Table 1: Effect of this compound on Intracellular Cyclic Nucleotide Levels and Apoptosis

Time (hr) Concentration (µM) cAMP Level Inhibition (%) cGMP Level Inhibition (%) Apoptosis Induction
0.33 Varied Early Decrease Early Decrease Time-dependent
6 Varied Dramatic Decline Dramatic Decline Time-dependent
16 Varied 90.5 ± 3.2 47.3 ± 12.8 Maximum

Data derived from a study on human hepatoma 2.2.15 cells. nih.gov

Table 2: Key Events in this compound-Induced Apoptosis

Step Molecular Event Key Molecules Cellular Location Outcome
1 Inhibition of Electron Transport This compound, Complex I Inner Mitochondrial Membrane Blocked electron flow
2 Bioenergetic Crisis ATP Mitochondria/Cytosol Depletion of cellular energy
3 Signaling Alteration cAMP, cGMP Cytosol Reduction in levels
4 Mitochondrial Permeabilization Bcl-2 family proteins Outer Mitochondrial Membrane Release of cytochrome c
5 Apoptosome Formation Cytochrome c, Apaf-1 Cytosol Activation of initiator caspases

Immunogenic Cell Death (ICD) Induction

This compound, a natural compound from the Annonaceae family, has been identified as a novel inducer of immunogenic cell death (ICD) in cancer cells. nih.govnih.gov ICD is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. researchgate.net Unlike other forms of apoptosis, ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system. nih.govresearchgate.net Research has shown that this compound can trigger immunogenic tumor cell death, even at low concentrations, by activating endoplasmic reticulum stress, suggesting its potential in enhancing the efficacy of cancer immunotherapy. nih.gov

Endoplasmic Reticulum Stress (ERS) Activation and Chaperone Expression

A central mechanism through which this compound induces ICD is the activation of the endoplasmic reticulum stress (ERS) signaling pathway. nih.gov The endoplasmic reticulum (ER) is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins triggers a state of stress known as the unfolded protein response (UPR). mdpi.comnih.gov

Studies on colon cancer cells have demonstrated that this compound treatment leads to the activation of all three primary sensors of the UPR: nih.gov

PERK (Protein kinase R-like ER kinase): this compound promotes the phosphorylation of PERK.

IRE1 (Inositol-requiring enzyme 1): The phosphorylation of IRE1 is also stimulated by this compound.

ATF6 (Activating transcription factor 6): this compound treatment results in the cleavage of ATF6.

The activation of these pathways indicates a significant disruption of ER homeostasis. nih.gov Furthermore, this compound significantly upregulates the expression of key ERS markers, including the ER chaperone calnexin and the transcription factor C/EBP homologous protein (CHOP), which is a major indicator of prolonged ERS. nih.gov This sustained activation of the ERS pathway is a critical step in initiating the immunogenic death of cancer cells. nih.gov

Table 1: Effect of this compound on ERS Markers in Colon Cancer Cells

Marker Effect Observed Signaling Pathway
PERK Increased Phosphorylation UPR
IRE1 Increased Phosphorylation UPR
ATF6 Increased Cleavage UPR
Calnexin Upregulated mRNA Expression ER Chaperone
CHOP Upregulated Expression Prolonged ERS Marker

Data sourced from studies on colon cancer cell lines treated with this compound. nih.gov

Surface Exposure of Damage-Associated Molecular Patterns (DAMPs)

A hallmark of ICD is the translocation of DAMPs from the cell's interior to its surface, where they act as "eat-me" signals for phagocytic cells of the immune system. nih.govbohrium.com this compound has been shown to induce the surface exposure of two critical DAMPs on early apoptotic cancer cells: Calreticulin (B1178941) (CRT) and Heat shock protein 90 (HSP90). nih.govnih.gov

Research findings indicate that significant accumulation of CRT and HSP90 on the cell membrane of colon cancer cells occurs after approximately six hours of treatment with this compound. nih.gov CRT, normally a resident protein of the ER, relocates to the plasma membrane during ICD, a crucial event for triggering the uptake of dying cancer cells by antigen-presenting cells like dendritic cells and macrophages. nih.govbohrium.com The surface exposure of both CRT and HSP90 is a key event that bridges this compound-induced cell stress with the activation of an innate immune response. nih.gov

Release of Soluble DAMPs

In addition to surface-exposed DAMPs, ICD involves the active secretion or passive release of soluble DAMPs into the extracellular environment. nih.gov These molecules serve as "find-me" signals and danger signals that recruit and activate immune cells. This compound treatment triggers the release of several key soluble DAMPs in a time-dependent manner.

Adenosine Triphosphate (ATP): In the early stages of apoptosis, this compound induces a significant upregulation of both intracellular and extracellular ATP levels. nih.gov This release of ATP, observed as early as one hour after treatment, acts as a potent chemoattractant for immune cells. nih.govresearchgate.net

High-Mobility Group Box 1 (HMGB1): In the later stages of apoptosis (e.g., after 36 hours of treatment), this compound causes the passive release of HMGB1 from the nucleus into the extracellular space. nih.gov Extracellular HMGB1 is a mandatory signal for optimal processing and presentation of tumor antigens to T cells. nih.gov

Heat Shock Proteins (HSP70 and HSP90): Alongside HMGB1, this compound also promotes the late-stage release of HSP70 and HSP90 into the conditioned media of treated cancer cells. nih.gov

The coordinated exposure and release of these DAMPs collectively contribute to the high antitumor activity of this compound by transforming the dying cancer cell into an immunogenic entity. nih.gov

Table 2: DAMPs Modulated by this compound in Cancer Cells

DAMP Type Location Timing of Modulation
Calreticulin (CRT) Surface-Exposed Cell Membrane Early (approx. 6 hours)
HSP90 Surface-Exposed Cell Membrane Early (approx. 6 hours)
ATP Soluble Extracellular Early (approx. 1 hour)
HMGB1 Soluble Extracellular Late (approx. 36 hours)
HSP70 Soluble Extracellular Late (approx. 36 hours)
HSP90 Soluble Extracellular Late (approx. 36 hours)

Data compiled from in vitro studies on colon cancer cell lines. nih.gov

Enhancement of Macrophage Phagocytosis of Cancer Cells

The ultimate functional consequence of DAMP exposure induced by this compound is the enhanced phagocytosis of cancer cells by macrophages. nih.gov The "eat-me" signals, such as surface-exposed CRT, and "find-me" signals, like secreted ATP, directly promote the recognition and engulfment of dying tumor cells by phagocytes. nih.govnih.gov

In vitro experiments have confirmed that treatment with this compound significantly enhances the phagocytosis of tumor cells by macrophages. nih.gov The conditioned medium from cancer cells treated with this compound was also found to activate macrophages and boost their phagocytic function. nih.gov This enhanced clearance of cancer cells is a critical step for initiating an adaptive antitumor immune response, as it allows for the processing of tumor-associated antigens by macrophages and their subsequent presentation to T lymphocytes. nih.gov This process underscores this compound's ability not only to kill cancer cells directly but also to engage the immune system for a more robust and potentially lasting antitumor effect. nih.gov

Preclinical Efficacy and Antitumor Activity of Bullatacin

In vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Bullatacin's cytotoxic effects have been extensively profiled across various human cancer cell lines, revealing its broad-spectrum antitumor potential.

Mammary Adenocarcinoma (MCF-7, MCF-7/Adr)

This compound exhibits significant activity against human mammary adenocarcinoma cell lines. It has been found to be effectively cytotoxic to multidrug-resistant MCF-7/Adr cells, while demonstrating a more cytostatic effect on the parental MCF-7/wt cells. mdpi.com Exposure to this compound at a concentration of 1.0 μg/ml for 24 hours was found to be cytotoxic to MDR MCF-7/Adr cells, rendering them non-viable after two days of exposure. mdpi.com Notably, this compound has been reported to be 250 times more potent than doxorubicin (B1662922) against the multidrug-resistant MCF-7/ADR cell line and an impressive 104–105 times more potent than doxorubicin against the sensitive MCF-7 cell line. bbrc.inscienceopen.commdpi.com

Table 1: Cytotoxicity of this compound in Mammary Adenocarcinoma Cell Lines

Cell LineEffect/Potency Comparison (vs. Doxorubicin)Concentration/ObservationReference
MCF-7/AdrEffectively cytotoxic; 250x more potent1.0 μg/ml (24h exposure) mdpi.combbrc.inscienceopen.com
MCF-7More cytostatic; 104–105x more potent- mdpi.combbrc.inscienceopen.commdpi.com

Hepatocellular Carcinoma (HepG2, H22)

In human hepatoma 2.2.15 cells (a HepG2 cell line transfected with hepatitis B virus DNA plasmid), this compound induced cytotoxicity in a time- and dose-dependent manner. The 50% effective dose (ED50) for 2.2.15 cells was determined to be 7.8 ± 2.5 nM after one day of exposure. This compound's inhibitory effect on the proliferation of these cells was linked to the induction of apoptosis through a reduction of intracellular cAMP and cGMP levels. In an in vivo context, this compound at a dose of 15 μg/kg effectively reduced tumor growth in mice bearing HepS xenografts by 63.4%.

Table 2: Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

Cell Line (Model)Effect/ED50/ObservationReference
2.2.15 (HepG2)ED50: 7.8 ± 2.5 nM (24h)
HepS xenografts63.4% tumor growth reduction (15 μg/kg)

Colorectal Carcinoma (SW480, HT-29, HCT-116, HCT-8)

This compound has demonstrated cytotoxic activity against human colorectal carcinoma cell lines. For SW480 cells, the IC50 value was approximately 10 nM after 48 hours of exposure. nih.gov Against HT-29 cells, this compound showed an IC50 of approximately 7 nM (48h exposure). nih.gov Both SW480 and HT-29 cells underwent apoptosis in a time-dependent manner when treated with this compound at 10 nM. nih.gov While direct IC50 values for this compound against HCT-116 and HCT-8 were not consistently found in the search results, an analogue based on this compound showed IC50 values of 1.6 x 10-3 μg/mL (1.6 ng/mL) against HT-29 and 8 x 10-2 μg/mL (80 ng/mL) against HCT-8. google.combbrc.in

Table 3: Cytotoxicity of this compound in Colorectal Carcinoma Cell Lines

Cell LineIC50 (approximate)ObservationReference
SW48010 nM (48h)Induced apoptosis nih.gov
HT-297 nM (48h)Induced apoptosis nih.gov
HCT-116Data not available--
HCT-8Data not available(Analogue: 80 ng/mL) google.combbrc.in

Ovarian Carcinoma (A2780, OVCAR-3, KB, KBv200)

This compound exhibits sensitivity across various ovarian cancer cell lines. All four human epithelial ovarian tumor cell lines, including OC-194, OC-222, OVCAR-3, and A-2780, showed sensitivity to this compound. The effective dose against 50% of cells (ED50) ranged from 10-7 μg/ml for OC-194 to 4 μg/ml for the cisplatin-resistant OVCAR-3 cell line in a 72-hour MTT cytotoxicity assay. Furthermore, this compound significantly inhibited cell proliferation and induced apoptosis in both KB and its vincristine-resistant derivative, KBv200 cells. ijcmas.com Similar IC50 values were observed for both cell lines: 2.5 ± 1.2 nmol/L for KB and 2.7 ± 1.3 nmol/L for KBv200 after 72 hours of treatment. ijcmas.com In vivo studies also demonstrated this compound's effectiveness against A2780 human ovarian xenografts in athymic mice. mdpi.com

Table 4: Cytotoxicity of this compound in Ovarian Carcinoma Cell Lines

Cell LineED50/IC50 (approximate)ObservationReference
OC-19410-7 μg/ml (72h)-
OVCAR-34 μg/ml (72h)Cisplatin-resistant
A2780SensitiveEffective in human ovarian xenografts (in vivo) mdpi.com
KB2.5 ± 1.2 nmol/L (72h)Inhibited proliferation, induced apoptosis ijcmas.com
KBv2002.7 ± 1.3 nmol/L (72h)Inhibited proliferation, induced apoptosis; Vincristine-resistant ijcmas.com

Leukemia (L1210, K562)

This compound has shown considerable efficacy against leukemia cell lines. It was found to be 300 times more effective than taxol in treating L1210 murine leukemia in a mouse model. bbrc.inscienceopen.com Natural acetogenins (B1209576), including this compound, have been reported to be cytotoxic against L1210 leukemia cells. rsc.org While the search results indicate that this compound is cytotoxic to K562 cells, a specific IC50 value for this compound against the K562 human chronic myelogenous leukemia cell line was not explicitly provided in the retrieved information. mdpi.comgoogle.com

Table 5: Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineEffect/Potency Comparison (vs. Taxol)ObservationReference
L1210300x more effectiveIn murine model rsc.orgbbrc.inscienceopen.com
K562CytotoxicData not available mdpi.comgoogle.com

Lung Carcinoma (A549)

This compound demonstrates potent activity against human lung carcinoma cells. It has been reported to be 104–105 times more potent than doxorubicin against the A549 cell line. bbrc.inscienceopen.commdpi.com

Table 6: Cytotoxicity of this compound in Lung Carcinoma Cell Line

Cell LinePotency Comparison (vs. Doxorubicin)Reference
A549104–105x more potent bbrc.inscienceopen.commdpi.com

Cervical Carcinoma (HeLa)

In studies involving human cervical carcinoma (HeLa) cells, this compound has demonstrated significant inhibitory effects. It effectively inhibits the NADH oxidase activity of HeLa cell plasma membranes. uncg.edunih.govportico.org Research indicates an effective dose 50 (ED50) of 5 to 10 nM for HeLa plasma membranes, with nearly complete inhibition observed at a concentration of 1 µg. uncg.edu Furthermore, this compound exhibits comparable in vitro cytotoxicity against HeLa cells when compared to its parent compound, squamocin (B1681989). tandfonline.comresearchgate.net Its antiproliferative activity against HeLa cells has also been noted to be similar to that of doxorubicin. frontiersin.org Formulations such as Annonaceous acetogenins nanosuspensions (containing this compound) have shown enhanced cytotoxicity against HeLa cells compared to the free drug. dovepress.com

Table 1: Antitumor Activity of this compound in HeLa Cells

Cell LineTarget/MechanismEfficacy MeasureValueCitation
HeLaNADH oxidase activityED505-10 nM uncg.edu
HeLaNADH oxidase activityNearly complete inhibition1 µg uncg.edu
HeLaCytotoxicityComparable to Squamocin- tandfonline.comresearchgate.net
HeLaAntiproliferative activitySimilar to Doxorubicin- frontiersin.org

In vivo Antitumor Investigations in Xenograft Models

This compound's in vivo antitumor potential has been extensively investigated in various xenograft models, demonstrating its efficacy in reducing tumor growth. These models, which involve implanting human tumor cells into immunocompromised mice, are crucial for evaluating novel therapeutics and understanding tumor behavior in a physiological setting. nih.govgoogle.comgoogle.comcapes.gov.brfrontiersin.orgmdpi.com

This compound has proven effective against murine leukemia, specifically in L1210 models in normal mice. nih.govcapes.gov.bruncg.edu Studies have indicated that this compound is significantly more potent than established chemotherapeutic agents, showing 300 times greater effectiveness than paclitaxel (B517696) (Taxol) in treating L1210 murine leukemia in mouse models. researchgate.netdovepress.comscienceopen.com Other acetogenins, such as uvariamicin and asimicin, have also demonstrated activity against murine lymphocytic leukemia, leading to increased survival times in treated mice. ijpsdronline.comderpharmachemica.com

In athymic mice bearing A2780 human ovarian carcinoma xenografts, this compound has exhibited notable antitumor efficacy. google.comgoogle.comcapes.gov.brijpsdronline.comnih.gov It achieved 67% tumor growth inhibition (TGI) at a dose of 50 µg/kg per day in A2780 xenografts. google.comgoogle.comuncg.edu Another study reported 68% tumor growth inhibition at 0.1 mg/kg per day in A2780 xenografts, in comparison to 78% inhibition achieved by cisplatin (B142131) at a dose of 5 mg/kg per day. ijpsdronline.com Bullatalicin, another acetogenin (B2873293), also demonstrated significant tumor growth reduction in A2780 human ovarian carcinoma cells in athymic mice, achieving 75% inhibition at 1 mg/kg/day. ijpsdronline.com

This compound has shown efficacy in hepatoma xenograft models. A dose of 15 µg/kg of this compound, isolated from Annona squamosa, effectively reduced tumor growth in mice bearing HepS xenografts by 63.4%. frontiersin.org Further investigations with an anuoning emulsion, containing acetogenins, demonstrated tumor inhibition rates against mice tumor HepS ranging from 39.2% to 55.7% at doses of 4, 8, and 16 mg·kg-1 (intragastric, once daily for 10 days). researchgate.net Additionally, this emulsion showed inhibitory rates of 32.0%, 50.5%, and 60.2% against human liver carcinoma (Bel-7402) xenografts in nude mice at intraperitoneal doses of 15, 30, and 60 µg·kg-1 (six times a week for 4 weeks). researchgate.net

The antitumor activity of this compound extends to sarcoma xenograft models. In mice bearing S180 xenografts, this compound (15 µg/kg, from Annona squamosa) reduced tumor growth by 65.8%. frontiersin.org An anuoning emulsion also demonstrated tumor inhibition against S-180 sarcoma in mice, with average inhibition rates of 34.6%, 47.3%, and 54.4% at doses of 4, 8, and 16 mg·kg-1 (intragastric, once daily for 10 days). researchgate.net Intraperitoneal administration of the anuoning emulsion at doses of 7.5, 15, 30, and 60 µg·kg-1 resulted in mean inhibition rates against S-180 sarcoma of 23.6%, 39.4%, 50.9%, and 61.2%, respectively. researchgate.net

Table 2: In vivo Antitumor Activity of this compound in Xenograft Models

Cancer Model (Cell Line)Animal ModelThis compound DoseTumor Growth Inhibition (TGI) / EfficacyCitation
Murine Leukemia (L1210)Normal mice-Effective, 300x more effective than Paclitaxel nih.govcapes.gov.brresearchgate.netdovepress.comuncg.eduscienceopen.com
Human Ovarian Carcinoma (A2780)Athymic mice50 µg/kg/day67% TGI google.comgoogle.comuncg.edu
Human Ovarian Carcinoma (A2780)Athymic mice0.1 mg/kg/day68% TGI ijpsdronline.com
Hepatoma (HepS)Mice15 µg/kg63.4% TGI frontiersin.org
Liver Carcinoma (Bel-7402)Nude mice15-60 µg/kg (ip)32.0%-60.2% TGI researchgate.net
Sarcoma (S180)Mice15 µg/kg65.8% TGI frontiersin.org
Sarcoma (S180)Mice4-16 mg/kg (ig)34.6%-54.4% TGI researchgate.net
Sarcoma (S180)Mice7.5-60 µg/kg (ip)23.6%-61.2% TGI researchgate.net

Comparative Antitumor Potency with Established Chemotherapeutic Agents

This compound demonstrates significant antitumor potency, often surpassing or rivaling that of established chemotherapeutic agents. In vitro, this compound's antiproliferative activity against HeLa cells is comparable to doxorubicin. frontiersin.org Notably, in a murine leukemia model (L1210), this compound was found to be 300 times more effective than paclitaxel (Taxol). researchgate.netdovepress.comscienceopen.com

Against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines, this compound displayed an astonishing 10^4 to 10^5 times greater antitumor activity compared to doxorubicin. dovepress.comscienceopen.com Furthermore, this compound has shown efficacy against multidrug-resistant cancer cells, including adriamycin-resistant murine mammary models and Adriamycin-resistant MCF-7 human mammary adenocarcinoma cells. uncg.edu In the multidrug-resistant MCF-7/Adr cells, this compound inhibited cell growth in a dose-dependent manner, achieving nearly complete growth inhibition at 1.0 µg/ml, whereas in the parental non-resistant MCF-7/wt cells, growth was inhibited by 50% regardless of the dose. uncg.edu This contrasts with adriamycin, vincristine, and vinblastine, where this compound demonstrated a linear dose-response curve against the multidrug-resistant MCF-7/Adr cells. uncg.edu In human ovarian xenografts (A2780), this compound achieved 68% tumor growth inhibition at 0.1 mg/kg per day, which is comparable to the 78% inhibition observed with cisplatin at a higher dose of 5 mg/kg per day. ijpsdronline.com

Table 3: Comparative Antitumor Potency of this compound

Comparison AgentCancer Model (Cell Line)This compound EfficacyComparison EfficacyCitation
DoxorubicinHeLa (in vitro)Comparable- frontiersin.org
PaclitaxelL1210 murine leukemia (in vivo)300x more effective- researchgate.netdovepress.comscienceopen.com
DoxorubicinA549, MCF-7 (in vitro)10^4-10^5x more active- dovepress.comscienceopen.com
CisplatinA2780 human ovarian xenograft (in vivo)68% TGI (0.1 mg/kg/day)78% TGI (5 mg/kg/day) ijpsdronline.com
Adriamycin, Vincristine, VinblastineMCF-7/Adr (multidrug-resistant) (in vitro)Effective, linear dose-responseLess effective uncg.edu

Bullatacin in Overcoming Cancer Drug Resistance

Efficacy against Multidrug-Resistant (MDR) Cancer Phenotypes

Bullatacin has shown remarkable cytotoxicity against various multidrug-resistant cancer cell lines. A notable example is its effectiveness against the human mammary adenocarcinoma cell line MCF-7/Adr, which is resistant to the commonly used chemotherapy drug Adriamycin. nih.gov Research has demonstrated that this compound is effectively cytotoxic to these MDR cells, while exhibiting a more cytostatic (growth-inhibiting) effect on the non-resistant parental MCF-7/wt cells. nih.gov

Studies have consistently shown that there is no cross-resistance observed between this compound and cancer cells that overexpress P-glycoprotein (P-gp), a key player in multidrug resistance. researchgate.net This indicates that this compound's cytotoxic action is not diminished by the presence of this efflux pump, which is a common mechanism of resistance to many anticancer drugs. researchgate.netscispace.com

The cytotoxic effects of this compound have been quantified in various MDR and their corresponding sensitive parental cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, highlight this compound's potent activity against resistant phenotypes.

Table 1: Cytotoxicity of this compound against MDR and Sensitive Cancer Cell Lines

Cell LinePhenotypeThis compound IC50 (nmol/L)Reference
MCF-7/DoxMDR Human Breast Adenocarcinoma0.60 researchgate.net
MCF-7Sensitive Human Breast Adenocarcinoma0.59 researchgate.net
KBv200MDR Human Oral Epidermoid Carcinoma0.04 researchgate.net
KBSensitive Human Oral Epidermoid Carcinoma0.04 researchgate.net

The data clearly indicates that this compound's cytotoxicity is comparable in both the drug-resistant and drug-sensitive cell lines, underscoring its potential to treat MDR tumors. researchgate.net

Mechanistic Insights into Circumventing ATP-Dependent Resistance Mechanisms

The primary mechanism by which this compound overcomes multidrug resistance is through its potent inhibition of the mitochondrial electron transport system, specifically Complex I (NADH:ubiquinone oxidoreductase). nih.gov This inhibition leads to a significant depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.gov

Many multidrug resistance mechanisms, particularly the overexpression of efflux pumps like P-glycoprotein, are ATP-dependent. nih.gov These pumps actively transport chemotherapeutic agents out of the cancer cell, preventing them from reaching their intracellular targets and thereby reducing their efficacy. nih.gov The energy required for this efflux activity is supplied by the hydrolysis of ATP. nih.gov

By depleting the cellular ATP supply, this compound effectively cuts off the power source for these ATP-dependent resistance mechanisms. nih.gov This circumvention of P-glycoprotein and other similar efflux pumps allows for the intracellular accumulation of the cytotoxic agent, leading to cancer cell death. researchgate.net This mode of action provides a distinct advantage in the treatment of MDR tumors that rely on such ATP-dependent protective mechanisms. nih.gov

Potential Interactions with Novel Drug Resistance Pathways

Beyond its well-established role in depleting ATP, recent research suggests that this compound may also interact with novel pathways to overcome cancer drug resistance, specifically by inducing immunogenic cell death (ICD). nih.gov ICD is a form of cancer cell death that triggers an immune response against the tumor. nih.gov

This compound has been shown to induce ICD in colon cancer cells by activating endoplasmic reticulum (ER) stress. nih.gov The endoplasmic reticulum is a critical organelle involved in protein folding. When under stress, such as that induced by this compound, it can trigger a signaling cascade that leads to ICD. nih.gov

Key biomarkers of ICD that are induced by this compound include:

Surface exposure of calreticulin (B1178941) (CRT) and Heat Shock Protein 90 (HSP90): These molecules act as "eat me" signals, promoting the phagocytosis of cancer cells by immune cells. nih.gov

Release of High-Mobility Group Box 1 (HMGB1) and ATP: These are damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells. nih.gov

The induction of ER stress and subsequent ICD represents a novel mechanism by which this compound can combat cancer. nih.gov By not only directly killing cancer cells but also stimulating an anti-tumor immune response, this compound may offer a multi-pronged approach to overcoming drug resistance and improving therapeutic outcomes. nih.gov This suggests that this compound's efficacy is not solely reliant on circumventing classical MDR mechanisms but also involves the engagement of the host's immune system to fight the cancer. nih.gov

Structure Activity Relationships Sar of Bullatacin and Its Analogs

Impact of Tetrahydrofuran (B95107) (THF) Ring System Stereochemistry

The tetrahydrofuran (THF) ring system is a defining feature of many potent Annonaceous acetogenins (B1209576). Bullatacin, specifically, possesses an adjacent bis-THF ring system. The stereochemistry within this polyether core plays a crucial role in modulating its bioactivity.

This compound is distinguished by a specific relative stereochemical relationship across its adjacent THF rings and two flanking hydroxyl groups, described as threo-trans-threo-trans-erythro from C-15 to C-24 nih.govontosight.ai. This particular configuration has been identified as highly potent among acetogenins with bis-adjacent THF ring systems ontosight.ai.

Comparative studies with other diastereomers highlight the significance of this stereochemistry. For instance, asimicin, which differs from this compound only in the stereochemical arrangement of its THF rings (possessing a threo-trans-threo-trans-threo configuration), and trilobacin (B128922) (threo-trans-erythro-cis-threo), showed slightly less potency against multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells compared to this compound ontosight.ai.

Generally, acetogenins bearing adjacent bis-THF rings, especially those with three hydroxyl groups, exhibit higher potencies compared to compounds with non-adjacent bis-THF or mono-THF rings. However, some research suggests that while the THF rings are important for interaction with lipid bilayers, the stereochemical factor within the THF region might not be essential for potent activity, irrespective of the number of THF rings (one or two). This suggests a nuanced role where the presence and general arrangement are critical, but specific subtle stereochemical differences might have varying degrees of impact depending on the biological assay.

CompoundTHF Ring System Configuration (C15-C24)Relative Potency (MCF-7/Adr cells)
This compoundthreo-trans-threo-trans-erythro ontosight.aiMost potent ontosight.ai
Asimicinthreo-trans-threo-trans-threo ontosight.aiSlightly less potent ontosight.ai
Trilobacinthreo-trans-erythro-cis-threo ontosight.aiSlightly less potent ontosight.ai

Significance of Hydroxyl Group Positioning and Number

The presence, number, and precise positioning of hydroxyl groups along the aliphatic chain and at the terminal lactone are critical determinants of this compound's biological activity. Annonaceous acetogenins typically feature between one and four hydroxyl groups.

Detailed research findings indicate that compounds with three hydroxyl groups are often the most potent. For example, in the bis-adjacent THF ring series, a hydroxyl group at carbon 4 is not strictly required, provided there are a total of three hydroxyl moieties ontosight.ai. Furthermore, studies on this compound isomers have shown that relocating the third hydroxyl group to positions such as C-10, C-28, or C-29 can be equally or even more effective in enhancing cytotoxic activity compared to its presence at the C-4 position. An example of a specific hydroxyl group substitution affecting activity is 12-Hydroxy-bullatacin A, which is characterized by a hydroxyl group at the 12th position of the this compound core structure and exhibits potent cytotoxic activity against certain cancer cell lines.

Influence of Alkyl Chain Length and Spacer Units

The long aliphatic backbone of Annonaceous acetogenins, typically comprising 35-37 carbon atoms, plays a vital role in their bioactivity. Specifically, the length of the alkyl spacer unit, which connects the THF ring system to the γ-lactone moiety, is a crucial factor for potent inhibitory activity.

Modifications to the γ-Lactone Ring and Terminal Moieties

The terminal α,β-unsaturated γ-lactone ring is a common and characteristic structural feature of a large number of natural Annonaceous acetogenins, including this compound. This moiety is often considered essential for the potent inhibitory action of acetogenins, particularly as mitochondrial complex I inhibitors.

However, some studies suggest that the γ-lactone ring might not be strictly crucial for activity and can be substituted. For instance, replacement of the γ-butyrolactone ring with a ubiquinone ring has been shown to retain inhibitory activity against mitochondrial complex I. Similarly, analogs where the γ-lactone ring unit is replaced by a thiophene-3-carboxamide (B1338676) moiety have exhibited potent growth inhibitory activity. Conflicting reports exist regarding the effect of saturation of the double bond in the α,β-unsaturated γ-lactone ring on cytotoxicity, with some studies indicating a marked decrease in activity upon saturation, while others suggest no significant effect. The methyl group on the γ-lactone moiety has also been identified as critical for potent inhibition by natural acetogenins.

Core Structure Modifications and their Bioactivity Implications

The central oxygenated core of Annonaceous acetogenins typically features one or two THF rings, which are integral to their biological activity. While adjacent bis-THF rings are generally associated with higher potency, mono-THF compounds can also demonstrate significant activity. Some SAR studies even propose that the number or mere existence of THF rings is not an essential structural factor for potent activity, implying a broader recognition mechanism by the target enzyme.

Total Synthesis and Analog Development of Bullatacin

Key Stereoselective Reactions in Bullatacin Synthesis

Wittig Olefination and Alkynylation Reactions

Wittig olefination reactions have been instrumental in the construction of the carbon skeleton of this compound and related Annonaceous acetogenins (B1209576). This reaction facilitates the formation of carbon-carbon double bonds, which can then be further elaborated or reduced. For instance, in the total synthesis of trilobacin (B128922), a Wittig reagent was coupled with an aldehyde to form a crucial alkene intermediate. easychem.org Similarly, Wittig reactions have been employed to connect tetrahydrofuran (B95107) (THF) units with γ-lactone segments, as seen in the synthesis of gigantetrocin A, and to furnish butenolide units in compounds like tonkinecin. easychem.org

Alkynylation reactions, particularly diastereoselective variants, have also played a key role in assembling complex fragments of this compound and its hydroxylated analogs. For example, in the total synthesis of 27-hydroxy-bullatacin, diastereoselective alkynylation was a critical step. ontosight.ai Researchers have utilized methods such as Carreira's enantioselective alkynylation with 1-decyne (B165119) to introduce alkyne functionalities, leading to the formation of both threo and erythro products.

Williamson Etherification and Mitsunobu Reactions

Williamson etherification reactions are fundamental for forming the ether linkages present in the bis-tetrahydrofuran core of this compound. This reaction is a cornerstone of the "naked carbon skeleton strategy," a synthetic approach that focuses on the selective placement of oxygen functions onto an unsaturated carbon skeleton to establish asymmetric centers. The construction of the bis-THF ring system in related acetogenins, such as uvaricin (B1199999), has been achieved through Williamson-type etherification of functionalized bis-mesylate intermediates. easychem.orgontosight.ai

[3+2] Annulation Reactions

The [3+2] annulation reaction has emerged as a highly effective method for the stereocontrolled synthesis of the substituted tetrahydrofuran rings characteristic of this compound. A notable total synthesis of (+)-bullatacin was achieved through a diastereoselective [3+2] annulation reaction. uni-freiburg.de This key transformation involved the reaction of a highly enantiomerically enriched allylsilane with a racemic aldehyde, yielding the crucial bis-tetrahydrofuran fragment with excellent diastereoselectivity, often exceeding 20:1. uni-freiburg.de The selectivity (2,5-trans or 2,5-cis) in these annulation reactions can be controlled by the choice of Lewis acid, enabling precise construction of the complex polyether motifs. uni-freiburg.de

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds and assembling complex molecular architectures from smaller fragments. Various cross-coupling methodologies have found application in the synthesis of this compound and its analogs.

Sonogashira Cross-Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, has been utilized in the synthesis of related acetogenins. For instance, it was employed in the total synthesis of uvaricin to connect a terminal acetylene (B1199291) with a vinyl iodide, and in the synthesis of muricatetrocin C. easychem.org

Palladium-catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been crucial for constructing the backbones of Annonaceous acetogenenin structures. An example includes its use in the total synthesis of tonkinecin. easychem.org This type of reaction has also been a key transformation in the asymmetric total synthesis of 34-hydroxyasimicin, a compound structurally related to this compound. ontosight.ai

Grubbs' Cross Metathesis: This olefin metathesis reaction has been applied in the total synthesis of 27-hydroxy-bullatacin and its C-15 epimer. In this approach, alkenes were cross-metathesized with a butenolide using Grubbs' catalyst, followed by hydrogenation and deprotection to yield the target compounds. ontosight.ai

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is driven by the need to overcome limitations of the parent compound, such as its high lipophilicity and poor water solubility, which can hinder its therapeutic potential. Modifications aim to improve solubility, enhance targeting capabilities, and potentially modulate biological activity.

Hydroxylated Analogs (e.g., 12-Hydroxy-Bullatacin A, 27-Hydroxy-Bullatacin)

Hydroxylated analogs of this compound have been investigated due to their potential to modify biological activity and physicochemical properties.

12-Hydroxy-Bullatacin A: This naturally occurring analog is characterized by a hydroxyl group at the 12th position of the this compound core structure. Research on 12-Hydroxy-Bullatacin A has focused on its potential anticancer properties, including its ability to induce apoptosis in cancer cells.

27-Hydroxy-Bullatacin: The total synthesis of 27-hydroxy-bullatacin has been successfully achieved. ontosight.ai Studies have shown that 27-hydroxy-bullatacin exhibits potent inhibitory effects on bovine heart mitochondrial complex I function, with activity observed in the low nanomolar range. ontosight.ai

Glycosylated this compound Derivatives for Enhanced Solubility and Targeting

Glycosylation is a strategy employed to improve the water solubility and potentially enhance the cancer-targeting capabilities of lipophilic compounds like this compound.

Methods of Glycosylation: this compound has been conjugated to sugar moieties such as glucose or galactose. This has been achieved through direct glycosylation or via the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), commonly known as the "click reaction."

Research Findings: Studies have shown that glycosylation can significantly improve the solubility of Annonaceous acetogenins. For instance, galactosylated squamocin (B1681989), a related acetogenin (B2873293), demonstrated greatly improved solubility in phosphate (B84403) buffer saline (PBS) at 1.37 mg/mL, whereas unconjugated squamocin was not detected in PBS. Importantly, the synthesis of nine glycosyl derivatives of this compound and squamocin revealed that most maintained comparable in vitro cytotoxicity against various cancer cell lines (HeLa, A549, and HepG2) as their parent compounds. The type of sugar residue (glucose or galactose), the position of sugar attachment, and the presence of a linking spacer did not appear to significantly affect the potency of these derivatives.

Thiophene (B33073) Carboxamide Analogs

Thiophene carboxamide analogs represent a class of this compound derivatives where the terminal γ-lactone ring, a common feature of Annonaceous acetogenins, is replaced by a thiophene-3-carboxamide (B1338676) moiety. ctdbase.orgkyoto-u.ac.jpresearchgate.net This structural alteration has been investigated to modulate the compound's biological activity and physicochemical properties, particularly water solubility.

Research has shown that these analogs exhibit potent growth inhibitory activity against various human cancer cell lines, primarily by inhibiting mitochondrial complex I. ctdbase.orgkyoto-u.ac.jpresearchgate.net For instance, a thiophene carboxamide analog of solamin, identified as JCI-20679, demonstrated significant antitumor activity in xenograft mouse models without critical toxicity. ctdbase.orgresearchgate.net Studies have also explored the effect of shortening the alkyl chain in the tail part of these analogs, revealing that tail length can significantly influence their activity. kyoto-u.ac.jp The incorporation of ethylene (B1197577) glycol units into the tail part of these thiophene carboxamide analogs has been shown to enhance their water solubility while maintaining potent growth inhibitory activity. ctdbase.orgkyoto-u.ac.jp

A dansyl-labeled probe of a thiophene-3-carboxamide analog was synthesized to visualize its cellular distribution, confirming that the probe retained the biological function of its parent compound and could be valuable for studying cellular activity. researchgate.net

This compound Mimics and Core Modifications

The design and synthesis of this compound mimics and compounds with core modifications aim to simplify the complex natural product structure, improve drug-like properties, and elucidate critical structural features responsible for their potent biological activity. These modifications often involve replacing or altering the bis-THF core, which is central to this compound's mechanism of action as a mitochondrial complex I inhibitor. nih.govnih.gov

Various structural changes have been explored:

Replacement of the bis-THF core : Researchers have substituted the bis-THF core with alternative cyclic or acyclic motifs, including tetrahydropyran, piperazine (B1678402), ethylene glycol, catechol ethers, and linear ether groups. nih.govnih.gov While some modifications, such as those incorporating a piperazine core, led to a different mechanism of action despite still targeting mitochondrial complex I, others maintained potent inhibitory activity. nih.gov

Terminal chain modifications : The γ-butyrolactone moiety at the end of the chain has been replaced with groups like aryloxy or biotin. The introduction of biotin, for example, resulted in comparable IC50 values to natural this compound against mitochondrial complex I. nih.gov

Sugar residue incorporation : Sugar residues, such as α-mannose derivatives, have been used to replace THF segments. These mimics demonstrated similar mechanisms of action to this compound against various cancer cell lines (HeLa, MDA-MB231, Jurkat, PC-3) and offered the advantage of improved water solubility. nih.gov

Conformationally constrained analogs : Analogs featuring conformationally constrained moieties like 1,2-disubstituted ethylene glycol, tetrahydrofuran-3,4-diol, tetrahydrothiophene-3,4-diol, and bis-amide units have been designed to investigate the impact of ether functionality. nih.gov

Specific examples of this compound mimics and their inhibitory activities against bovine heart mitochondrial complex I include:

Compound TypeIC50 (nM)Reference
This compound (natural)0.85 nih.gov
Dimethoxiciclopentane acetogenin mimic1.0 mdpi.com
Biotin-introduced mimic3.9 nih.gov
Analogue 56 (1,2-cyclopentanediol bis-ether)0.83 nih.gov
Analogue 57 (1,2-cyclopentanediol bis-ether)1.9 nih.gov
Analogue 58 (1,2-cyclopentanediol bis-ether)1.0 nih.gov
Analogue 59 (1,2-cyclopentanediol bis-ether)1.4 nih.gov
Analogue 60 (1,2-cyclopentanediol bis-ether)0.90 nih.gov
Dihydroxy-cohinbin A 93Nanomolar nih.gov

The core composition in Annona cherimola acetogenin mimics is highly relevant for efficient inhibitory capacity. mdpi.com For instance, AA005 is a significant this compound mimic that has been synthesized at gram-scale and tested against human colon carcinoma cell lines. mdpi.com Studies have shown that while some simplified acetogenins exhibited less cytotoxic activity than natural compounds like annonacin (B1665508) and this compound, certain catechol derivatives showed interesting effects on the cell cycle. nih.gov

Formulation and Advanced Delivery Systems for Bullatacin

Challenges in Bullatacin Pharmaceutical Formulation (e.g., Poor Water Solubility, Lipophilicity)

The primary obstacles in developing pharmaceutical formulations of this compound stem from its inherent physicochemical properties. Like many potent natural compounds, this compound's clinical application is limited by significant formulation difficulties. europeanpharmaceuticalreview.com The most prominent challenges include:

Poor Water Solubility: this compound is characterized by very poor aqueous solubility. tandfonline.com This low solubility is a critical barrier, as it can lead to low bioavailability and limit the drug's therapeutic effectiveness. europeanpharmaceuticalreview.com Formulations must address this to ensure the compound can be effectively absorbed and transported in the body.

Lipophilicity: The lipophilic (fat-loving) nature of this compound contributes to its poor water solubility. While this property can aid in crossing cell membranes, it also makes it difficult to formulate in aqueous-based delivery systems suitable for many routes of administration. This necessitates the use of specialized formulation strategies to create stable and effective dosage forms.

Overcoming these issues is essential for translating the potent in vitro activity of this compound into a viable clinical application.

Nanotechnology-Based Delivery Approaches

Nanotechnology has emerged as one of the most effective strategies to address the challenges associated with poorly soluble drugs like this compound. tandfonline.comnih.gov By reducing the particle size of the drug to the submicron range, nanotechnology-based systems can significantly improve the dissolution rate and bioavailability. nih.govbiotech-asia.org These nanocarriers can be engineered to enhance drug loading, improve stability, and enable targeted delivery to tumor sites, thereby increasing therapeutic efficacy and potentially reducing systemic toxicity. mdpi.com

Nanosuspensions are a promising approach for delivering hydrophobic drugs like this compound. arjournals.org They consist of pure, poorly water-soluble drug particles suspended in a dispersion medium, without any matrix material. arjournals.org The production of a stable nanosuspension requires the use of stabilizers to prevent the aggregation of the nanoparticles.

Research on Annonaceous acetogenins (B1209576) (ACGs), of which this compound is a major component, has led to the successful preparation of nanosuspensions using stabilizers such as soybean lecithin and DSPE-PEG-FA (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)]). tandfonline.com These stabilizers ensure the physical stability of the nanosuspension in various physiological media. tandfonline.com The resulting nanosuspensions exhibit desirable characteristics for a drug delivery system, including a small particle size and high drug-loading capacity. tandfonline.com

Table 1: Physicochemical Properties of Annonaceous Acetogenin (B2873293) (ACG) Nanosuspensions tandfonline.com
FormulationMean Particle Size (nm)Zeta Potential (mV)Drug Payload (%)
FA-PEG-ACGs-NSps119.7-23.049.68

To improve drug delivery specificity and circulation time, nanoparticles can be surface-modified. Two common and effective strategies are PEGylation and folate-targeting.

PEGylation: The process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles is known as PEGylation. This modification creates a hydrophilic layer that can help the nanoparticle evade the body's immune system, thereby prolonging its circulation half-life. nih.gov This extended circulation allows for greater accumulation of the drug at the tumor site through the Enhanced Permeability and Retention (EPR) effect. mdpi.com

Folate-Targeting: Many cancer cells, including HeLa cells, overexpress folate receptors on their surface. tandfonline.commdpi.com By attaching folic acid (FA) to the surface of the nanoparticles, the delivery system can specifically bind to these receptors. nih.govmdpi.comnih.gov This receptor-mediated endocytosis allows for active targeting, leading to a higher concentration of the drug within cancer cells and enhancing its antitumor effect. nih.govresearchgate.net

In studies with Annonaceous acetogenins, folic acid-modified nanosuspensions (FA-PEG-ACGs-NSps) have been successfully developed to combine both of these strategies. tandfonline.com

Controlled Release Kinetics of Nanoformulated this compound

A key advantage of nanoformulations is their ability to provide controlled and sustained release of the encapsulated drug. nih.govnih.gov This is crucial for maintaining the drug concentration within the therapeutic window over an extended period.

In vitro drug release studies using a dialysis bag diffusion method have been performed on nanoformulations of Annonaceous acetogenins, with this compound used as the quantitative indicator. tandfonline.com These studies demonstrated that both PEGylated and folate-targeted PEGylated nanosuspensions displayed similar and sustained cumulative dissolution profiles. tandfonline.com The modification with folic acid did not negatively affect the sustained-release properties of the nanosuspension. tandfonline.com This sustained release is beneficial as it can reduce the frequency of administration and improve patient compliance.

The release of a drug from a nanoparticle carrier is a complex process that can be influenced by several mechanisms, including diffusion through the carrier matrix and erosion or swelling of the carrier itself. nih.govplos.org By carefully designing the nanoformulation, the release kinetics can be modulated to achieve a desired therapeutic outcome. nih.gov

Impact of Delivery Systems on Bioavailability and Antitumor Efficacy

The ultimate goal of developing advanced delivery systems for this compound is to improve its bioavailability and, consequently, its antitumor efficacy. mdpi.comresearchgate.net By overcoming the challenge of poor water solubility, nanotechnology-based systems significantly enhance the amount of drug that reaches systemic circulation and the tumor site. nih.govnih.gov

The development of folate-targeted nanosuspensions of Annonaceous acetogenins has shown a significant enhancement in antitumor efficacy in vivo. tandfonline.com In studies using HeLa tumor-bearing mice, the targeted nanosuspension demonstrated superior tumor growth inhibition compared to non-targeted formulations. tandfonline.com This improved efficacy is attributed to the combination of passive targeting via the EPR effect and active targeting through folate receptor-mediated uptake, which leads to a higher concentration of the cytotoxic compound within the tumor cells. tandfonline.commdpi.comresearchgate.net The enhanced bioavailability and targeted delivery achieved through these advanced systems are critical for realizing the full therapeutic potential of potent compounds like this compound. tandfonline.com

Analytical Methodologies for Bullatacin Characterization and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental in isolating Bullatacin from natural sources and assessing its purity. Open column chromatography is often used as an initial separation technique, utilizing silica (B1680970) gel as the stationary phase and eluting with organic solvents of varying polarities. scientific.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and purification of this compound. researchgate.net Reversed-phase HPLC is commonly used, allowing for the effective separation of this compound from other structurally similar acetogenins (B1209576). researchgate.netnih.gov The purity of this compound standards, often determined to be above 99%, is confirmed through HPLC analysis. nih.gov

Several studies have established specific HPLC methods for the detection and separation of this compound. These methods are optimized by adjusting parameters such as the analytical column, mobile phase composition, column temperature, and flow rate to achieve the best separation. nih.gov For instance, an optimal separation has been achieved on an Agilent Zorbax Extend C18 column at a temperature of 30°C with a flow rate of 1.0 ml/min. nih.gov The detection of this compound is typically performed using a UV detector set at a wavelength of 220 nm. researchgate.netnih.gov

Table 1: HPLC Conditions for this compound Analysis
ParameterCondition 1Condition 2
ColumnThermal Extend C18 reversed-phase column (250× 4.6 mm, 5μm) researchgate.netresearchgate.netAgilent Zorbax Extend reversed-phase C18 column (250 mm × 4.6 mm, 5 μm) nih.gov
Mobile PhaseMethanol (B129727) and deionized water (85/15 vol-%) researchgate.netMethanol (A) and deionized water (B) with a linear gradient: 0-40 min (85% A), 40-60 min (85% A-95% A) nih.gov
Flow RateNot Specified researchgate.net1.0 ml/min nih.gov
Detection Wavelength220 nm researchgate.net220 nm nih.gov
Column TemperatureNot Specified researchgate.net30°C nih.gov

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable for determining the complex stereochemistry of this compound. Specific chemical shifts in the NMR spectra are characteristic of the functional groups present in acetogenins. nih.gov For example, the α,β-unsaturated γ-lactone ring, a hallmark of most annonaceous acetogenins, is identified by characteristic peaks in both ¹H-NMR and ¹³C-NMR spectra. nih.gov

Characteristic NMR Signals for the α,β-Unsaturated γ-Lactone Ring in Acetogenins:

¹H-NMR: Peaks can be observed around δ 7.18 (1H, d), 5.06 (1H, dq), 3.85 (1H, m), 2.50 (1H, m), 2.40 (1H, m), and 1.44 (3H, d). nih.gov

¹³C-NMR: Resonances appear at approximately δ 174.33 (C-1), 151.77 (C-35), 131.12 (C-2), 77.96 (C-36), 69.99 (C-4), 33.2 (C-3), and 19.05 (C-37). nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and formula of this compound. nih.govresearchgate.net Fragmentation patterns observed in the mass spectrum provide further clues about the molecule's structure, such as the location of tetrahydrofuran (B95107) (THF) rings and hydroxyl groups along the long aliphatic chain. nih.govresearchgate.net

Reagent-Based Detection Methods (e.g., Kedde Reagent for γ-Lactone Group)

Simple, rapid colorimetric tests are valuable for the initial detection of acetogenins like this compound in plant extracts and chromatographic fractions. researchgate.netspringernature.com The Kedde reagent is the most commonly used reagent for this purpose. springernature.comresearchgate.netsemanticscholar.org

This reagent specifically reacts with the α,β-unsaturated γ-lactone ring present in most bioactive acetogenins. springernature.com A positive reaction is indicated by a distinct color change. Depending on the specific compound and conditions, this can appear as a pink, purplish-red, or dark green complex. researchgate.netresearchgate.netmdpi.com The Kedde test is frequently used to screen fractions during the isolation process, allowing researchers to quickly identify those rich in acetogenins before proceeding with more complex analyses like HPLC. scientific.netresearchgate.net The reagent is typically prepared as two separate solutions: one of 3,5-dinitrobenzoic acid in ethanol (B145695) and the other of potassium hydroxide in ethanol. semanticscholar.orgmdpi.com

Quantitative Analysis in Biological Samples and Formulations

Once isolated and characterized, this compound can serve as a standard compound for the quantitative analysis of acetogenins in various samples. scientific.netresearchgate.net HPLC methods, as described previously, have been successfully applied to simultaneously determine the content of this compound and other acetogenins in different plant materials. nih.gov In one study, this compound was found to be the most dominant acetogenin (B2873293) in several Annona plant seeds, with its content ranging from 0.33 to 0.57 mg/g. nih.gov Such methods are validated for their stability and recovery to ensure accurate quantification. nih.gov

In biological studies, the quantification of this compound's effect is crucial. Its cytotoxicity and ability to inhibit cell proliferation are measured in various cancer cell lines. nih.govnih.gov The potency is often expressed as an IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) value. For example, this compound demonstrated IC50 values of approximately 10 nM and 7 nM in SW480 and HT-29 colon cancer cells, respectively. nih.gov In another study, the ED50 for this compound in inhibiting the proliferation of 2.2.15 human hepatocarcinoma cells was 7.8 ± 2.5 nM after one day of exposure. nih.govresearchgate.net These quantitative bioassays are essential for determining the compound's biological activity. Furthermore, novel formulations, such as encapsulating this compound in polymeric nanoparticles or micelles, have been developed to improve its properties, and these also require robust quantitative methods to assess drug loading and release. mdpi.com

Biosynthetic Pathways of Annonaceous Acetogenins

Overview of Polyketide Biosynthesis

Polyketides are a large and diverse class of secondary metabolites synthesized by a variety of organisms. The biosynthesis of Annonaceous acetogenins (B1209576) follows the general principles of polyketide synthesis, which bears a resemblance to fatty acid synthesis. The process begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of extender units, most commonly malonyl-CoA. frontiersin.org

The core of this process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov In the case of acetogenins, it is hypothesized that the long C32 or C34 carbon backbone is assembled by a PKS utilizing acyl-CoA precursors. mdpi.comresearchgate.net This initial polyketide chain, a long poly-β-keto chain, then undergoes a series of modifications, including reduction, dehydration, and other tailoring reactions, to form a polyunsaturated fatty acid precursor. core.ac.uk It is this unsaturated fatty acid that serves as the direct substrate for the formation of the characteristic structural features of acetogenins. mdpi.com

Key ComponentRole in Polyketide Biosynthesis
Starter Unit (e.g., Acetyl-CoA) Initiates the polyketide chain.
Extender Units (e.g., Malonyl-CoA) Sequentially added to elongate the chain. frontiersin.org
Polyketide Synthase (PKS) A multi-domain enzyme complex that catalyzes the condensation reactions. nih.gov
Acyl Carrier Protein (ACP) Covalently binds the growing polyketide chain.
Tailoring Enzymes Catalyze subsequent modifications like reductions, cyclizations, and oxidations.

Enzymatic Steps and Key Intermediates in Acetogenin (B2873293) Formation

The defining structural elements of Annonaceous acetogenins, the THF rings, are believed to be formed from a polyunsaturated fatty acid precursor through a cascade of enzymatic reactions. mdpi.com The biosynthesis is not fully elucidated, but a widely accepted hypothesis involves regio- and stereospecific epoxidation of the double bonds in the fatty acid chain, followed by a series of intramolecular cyclizations. core.ac.uk

The process is thought to proceed as follows:

Polyepoxidation: Specific double bonds along the polyene fatty acid chain are oxidized to epoxides by monooxygenase enzymes.

Domino Cyclization: The polyepoxide intermediate then undergoes a cascade of epoxide-opening cyclizations to form the hydroxylated THF or adjacent bis-THF ring systems. The stereochemistry of the final product, such as the threo/trans/threo/trans/erythro configuration seen in many adjacent bis-THF acetogenins, is determined by the stereochemistry of the initial epoxides and the geometry of the cyclization cascade. core.ac.uk

Lactonization: The final step in the biosynthesis is the formation of the characteristic α,β-unsaturated γ-lactone ring. This occurs through the combination of the terminal carboxylic acid of the fatty acid chain with a propan-2-ol unit, which is itself derived from polyketide metabolism. researchgate.net

For adjacent bis-THF ring acetogenins like bullatacin, the proposed pathway involves the cyclization of a precursor containing multiple epoxides. For instance, the formation of the this compound-type structure is hypothesized to start from the cyclization of a hydroxylated cis-cis-trans or cis-cis-cis triene precursor. core.ac.uk

Proposed IntermediateTransformationResulting Feature
Polyunsaturated Fatty AcidEnzymatic EpoxidationPolyepoxide Chain
Polyepoxide ChainIntramolecular Cascade CyclizationHydroxylated THF/bis-THF Core core.ac.uk
Hydroxylated Fatty Acid CoreLactonization with a C3 unitTerminal γ-lactone Ring researchgate.net

Genetic and Metabolic Engineering Approaches for Enhanced Production

The natural abundance of this compound and other acetogenins in plants is typically very low, with isolation yields often reported between 0.00019% and 0.003%. mdpi.com This scarcity presents a significant challenge for research and development. Consequently, there is considerable interest in using genetic and metabolic engineering to enhance the production of these compounds. nih.gov

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. nih.gov While the specific genes for the this compound pathway have not been fully characterized, general strategies from the field of polyketide and natural product biosynthesis can be hypothetically applied.

Key approaches include:

Pathway Elucidation and Gene Discovery: The first step is to identify and characterize the PKS and tailoring enzymes (e.g., epoxidases, cyclases) involved in the acetogenin biosynthetic pathway. This can be achieved through genomic and transcriptomic analysis of Annonaceae species.

Heterologous Expression: Once the genes are identified, they can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are easier to grow and manipulate. frontiersin.org This "plug-and-play" approach allows for the reconstruction of the biosynthetic pathway in a more tractable system. nih.gov

Precursor Supply Enhancement: The production of polyketides is often limited by the availability of starter and extender units like acetyl-CoA and malonyl-CoA. Engineering the host's central metabolism to redirect carbon flux towards these precursors is a common strategy to boost yield. frontiersin.org

Combinatorial Biosynthesis: The modular nature of PKS enzymes allows for the creation of novel "non-natural" natural products. By swapping or modifying the domains within the PKS enzymes, it may be possible to generate new acetogenin analogs with potentially improved properties. nih.govdigitellinc.com

Though still in a nascent stage for Annonaceous acetogenins, these synthetic biology and metabolic engineering techniques hold the promise of providing a sustainable and scalable source of this compound and related compounds for future study. researchgate.net

Future Research Directions for Bullatacin

Further Elucidation of Detailed Molecular Mechanisms

Ongoing research seeks to fully unravel the intricate molecular mechanisms through which Bullatacin exerts its effects. Studies indicate that this compound induces apoptosis, or programmed cell death, in cancer cells by reducing intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). ontosight.airesearchgate.net This apoptotic pathway is understood to be mitochondria-dependent, involving the activation of caspase-9. nih.govnih.gov Further investigations have revealed that this compound can trigger immunogenic cell death in colon cancer cells. This process involves the activation of endoplasmic reticulum chaperones, such as calreticulin (B1178941) and heat shock protein 90 (HSP90), which are subsequently transferred to the cell membrane. nih.gov Additionally, this compound treatment leads to a significant increase in both intracellular and extracellular adenosine (B11128) triphosphate (ATP) and high mobility group box 1 (HMGB1) protein levels, contributing to its immunogenic cell death-promoting activity. nih.gov The depletion of ATP levels by inhibiting mitochondrial complex I is also a reported mode of action for Annonaceous acetogenins (B1209576), including this compound, which offers an advantage in treating multidrug-resistant tumors. nih.govpurdue.edudovepress.com

Development of this compound Analogs with Improved Efficacy and Reduced in vivo Toxicity

A critical area of future research involves the synthesis and development of this compound analogs. The primary goal is to optimize its structure to achieve improved efficacy and a reduced toxicity profile in living organisms. ontosight.aimdpi.comdovepress.com While this compound exhibits potent antitumor activity, its relatively strong toxicity has limited its clinical application. dovepress.comdovepress.com Research efforts are exploring structural modifications to overcome these limitations. For instance, this compound mimics have been synthesized where tetrahydrofuran (B95107) (THF) segments were replaced with sugar residues, resulting in comparable bioactivity to pure this compound but with enhanced water solubility. mdpi.com Modifying the core composition of Annonaceous acetogenin (B2873293) mimics has also been investigated, revealing its relevance for inhibitory capacity. mdpi.com The focus remains on designing derivatives that maintain or enhance antineoplastic activity while minimizing adverse effects, potentially through targeted drug delivery technologies to reduce the required dose and associated toxicities. dovepress.comnih.gov

Exploration of Combination Therapies with this compound

The exploration of combination therapies involving this compound represents a promising avenue for enhancing its therapeutic potential. Combination therapies are a cornerstone of modern cancer treatment, designed to improve efficacy, delay the emergence of drug resistance, and potentially reduce the side effects associated with individual agents. mdpi.comiqvia.comharvard.edu While general principles of combination therapy suggest targeting multiple weaknesses of cancer cells or utilizing drugs with independent mechanisms of action, specific research on this compound in combination with other agents is a key area for future investigation. ontosight.aiharvard.edu This approach could leverage this compound's unique mechanism of action, such as its ability to deplete ATP and induce immunogenic cell death, to achieve synergistic effects with conventional chemotherapeutics or other targeted therapies. nih.govnih.govpurdue.edu

Translational Research and Clinical Development Considerations

Translational research for this compound aims to bridge basic scientific discoveries with practical clinical applications, ultimately leading to improved patient outcomes. This involves a continuous cycle of integrating molecular and preclinical laboratory findings with human and clinical study observations. nih.gov Key considerations for clinical development include optimizing drug delivery systems, such as nanosuspensions, to overcome issues like poor solubility and to enhance targeted delivery, thereby improving the therapeutic window. dovepress.comdovepress.com The identification and validation of clinically useful biomarkers are also paramount, as they can facilitate faster drug development and improve the success rates of clinical trials. jopir.innordicbioscience.com The journey from preclinical success to clinical trials also involves addressing significant non-scientific challenges, including securing funding, navigating regulatory frameworks, ensuring patient privacy, and fostering interdisciplinary collaboration among scientists, clinicians, industry partners, and regulatory bodies. jopir.intranscan.eu The ultimate goal is to translate the promising preclinical data of this compound into effective and sustainable therapies for human diseases. nih.govjopir.in

Q & A

Basic: What are the established mechanisms by which Bullatacin induces cytotoxicity in cancer cells, and how can these be validated experimentally?

This compound, a bis-tetrahydrofuran acetogenin, primarily induces cytotoxicity via mitochondrial complex I inhibition, disrupting ATP synthesis and triggering immunogenic cell death (ICD) . Key validation methods include:

  • Flow cytometry : Assess apoptosis via Annexin V/PI staining and ICD markers (e.g., calreticulin exposure, ATP release) .
  • ATP depletion assays : Quantify intracellular ATP levels to confirm mitochondrial dysfunction .
  • P-glycoprotein (P-gp) modulation : Use fluorescent substrates (e.g., rhodamine-123) to evaluate this compound’s role in reversing multidrug resistance .

Basic: What in vivo and in vitro models are most appropriate for studying this compound’s antitumor effects?

  • In vitro : Human colon cancer (e.g., HCT116) and breast cancer (MCF-7) cell lines for dose-response studies (e.g., 0–8 nM this compound) .
  • In vivo : Murine H22 hepatoma models (C57BL/6J mice) to evaluate tumor growth inhibition and immunomodulatory effects (e.g., Th1/Th2 cytokine balance) .
  • Considerations : Ensure models express P-gp for resistance studies and include controls for immune modulation (e.g., IL-4/IFN-γ levels) .

Advanced: How can researchers resolve contradictions in this compound’s dose-response efficacy across different cancer types?

Contradictions often arise from cell-specific P-gp expression or variations in ICD sensitivity. Methodological approaches include:

  • Transcriptomic profiling : Compare gene expression (e.g., P-gp, ER stress markers) in responsive vs. resistant cell lines .
  • High-throughput screening : Test this compound in combinatorial drug libraries to identify synergistic agents that lower effective doses .
  • Mechanistic studies : Use CRISPR-Cas9 to knock out ICD-related genes (e.g., PERK/ATF4) and assess apoptosis resistance .

Advanced: What experimental frameworks are recommended to analyze this compound’s dual role in Th1/Th2 modulation and tumor suppression?

  • Cytokine quantification : ELISA or flow cytometry for IFN-γ (Th1) and IL-4 (Th2) in serum/tumor microenvironments .
  • Immune cell profiling : Use CD4+/CD8+ T-cell ratios and regulatory T-cell (Treg) infiltration data to contextualize Th1/Th2 shifts .
  • PICOT framework : Structure studies as Population (H22 tumor-bearing mice), Intervention (this compound 2 mg/kg), Comparison (cisplatin), Outcome (IFN-γ/IL-4 ratio), Time (14-day treatment) .

Basic: How should researchers design experiments to assess this compound’s impact on drug-resistant cancers?

  • Resistance induction : Generate P-gp-overexpressing cell lines via prolonged exposure to sublethal chemotherapy doses .
  • Reversal assays : Measure IC50 reduction of doxorubicin in combination with this compound (0–10 nM) .
  • Competitive inhibition : Use verapamil (P-gp inhibitor) as a positive control to validate this compound’s mechanism .

Advanced: What statistical methods are critical for interpreting conflicting data on this compound’s immunogenic vs. immunosuppressive effects?

  • Meta-analysis : Pool data from independent studies (e.g., IFN-γ levels in murine models) to identify confounding variables .
  • Multivariate regression : Correlate this compound concentrations with immune markers (CD14, CFSE) and tumor volume .
  • Bayesian modeling : Quantify uncertainty in dose-response relationships and predict optimal dosing windows .

Basic: What endpoints are most relevant for evaluating this compound’s efficacy in preclinical cancer studies?

  • Primary endpoints : Tumor volume reduction, survival rate, and ICD markers (e.g., HMGB1 release) .
  • Secondary endpoints : P-gp activity, Th1/Th2 cytokine ratios, and toxicity profiles (e.g., liver/kidney function) .
  • Data presentation : Use line graphs for dose-response curves and heatmaps for cytokine clustering .

Advanced: How can researchers leverage this compound’s synergy with existing therapies while mitigating toxicity?

  • Combinatorial screens : Test this compound with checkpoint inhibitors (e.g., anti-PD-1) to enhance ICD-driven immune activation .
  • Toxicity thresholds : Establish maximum tolerated doses (MTD) in murine models using阶梯 dosing (e.g., 1–5 mg/kg increments) .
  • Pharmacokinetic studies : Measure this compound’s half-life and biodistribution to optimize dosing schedules .

Advanced: What methodologies address translational challenges in this compound research, such as in vitro-to-in vivo extrapolation?

  • Organoid models : Use patient-derived tumor organoids to mimic in vivo heterogeneity and drug responses .
  • Microdosing trials : Radiolabel this compound (e.g., ^14C) to track bioavailability and tumor uptake in primates .
  • Systems pharmacology : Integrate omics data to predict clinical efficacy using computational modeling .

Basic: How can researchers validate this compound’s specificity for cancer cells versus normal cells?

  • Selectivity index (SI) : Calculate IC50 ratios (normal cells vs. cancer cells) using primary fibroblasts and cancer cell lines .
  • Caspase activation assays : Compare caspase-3/7 activity in treated normal/cancer cells to confirm apoptosis selectivity .
  • Transcriptomic analysis : Identify this compound-targeted pathways (e.g., oxidative phosphorylation) enriched in cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.